5-Methoxy-1-benzofuran-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-6-2-3-9-7(4-6)8(5-14-9)10(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUJKKPVLBKITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285327 | |
| Record name | 5-Methoxy-3-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23455-49-4 | |
| Record name | 5-Methoxy-3-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23455-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-3-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxy 1 Benzofuran 3 Carboxylic Acid and Its Analogs
Classical Synthetic Routes to the Benzofuran-3-carboxylic Acid Core
Traditional synthetic strategies for constructing the 5-Methoxy-1-benzofuran-3-carboxylic acid framework rely on established cyclization reactions to form the benzofuran (B130515) ring, followed or preceded by the introduction of the requisite functional groups at positions 3 and 5.
Cyclization Reactions for Benzofuran Ring Formation
The formation of the benzofuran ring is the cornerstone of the synthesis. One classical and versatile method involves the intramolecular cyclization of appropriately substituted phenols. For the synthesis of the 5-methoxy derivative, a common starting material is a 4-methoxyphenol (B1676288) derivative.
A widely employed strategy is the reaction of a substituted phenol (B47542) with an α-halo ketone or a related species, followed by intramolecular cyclization. For instance, the reaction of a p-methoxyphenol with a reagent that can introduce a two-carbon unit at the ortho position to the hydroxyl group, followed by cyclization, can lead to the desired benzofuran core.
Another classical approach is the Perkin rearrangement, though it typically yields benzofuran-2-carboxylic acids from 3-halocoumarins. scispace.com Modifications and alternative cyclization strategies are often necessary to achieve substitution at the 3-position.
Strategies for Carboxylic Acid Group Introduction at Position 3
Introducing a carboxylic acid group at the C3 position of the benzofuran ring can be achieved through several methods. One common strategy involves the use of a precursor that already contains a group that can be converted to a carboxylic acid. For example, a formyl group can be introduced at the C3 position via Vilsmeier-Haack reaction on a 5-methoxybenzofuran, followed by oxidation to the carboxylic acid.
Alternatively, direct carboxylation of the benzofuran ring at the C3 position can be accomplished. This often involves the generation of an organometallic intermediate, such as a lithiated benzofuran, followed by quenching with carbon dioxide. The regioselectivity of this process is crucial and can be influenced by the presence of other substituents on the benzofuran ring.
Regioselective Introduction of the 5-Methoxy Moiety
The 5-methoxy group can be introduced either before or after the formation of the benzofuran ring. A common and regioselective approach is to start with a precursor that already contains the methoxy (B1213986) group at the desired position. For example, 4-methoxyphenol is a readily available starting material that can be elaborated to form the benzofuran ring system, ensuring the methoxy group is at the 5-position.
In cases where the benzofuran core is synthesized first, the introduction of a hydroxyl group at the 5-position followed by methylation is a viable strategy. A notable example is the synthesis of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which starts from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. The hydroxyl group is then methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate. scispace.com This method offers excellent regioselectivity for the introduction of the 5-methoxy group.
Modern and Catalytic Approaches
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzofuran derivatives, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Palladium-Mediated Synthesis of Benzofuran Derivatives
Palladium catalysis has been extensively utilized in the synthesis of benzofurans. nih.govnih.govnih.govacs.org Common strategies include intramolecular cyclization of substituted phenols with alkenes or alkynes, and cross-coupling reactions. For the synthesis of 3-carboxybenzofuran derivatives, palladium-catalyzed carbonylation reactions of suitable precursors have been explored.
A powerful approach involves the palladium-catalyzed C-H activation and functionalization of benzofurans. This allows for the direct introduction of various substituents, including those that can be precursors to a carboxylic acid group, at specific positions of the benzofuran ring. For instance, palladium-catalyzed arylation at the C3 position of a benzofuran-2-carboxamide (B1298429) has been demonstrated as a route to functionalized benzofurans. nih.gov
Platinum-Catalyzed Approaches in Benzofuran Synthesis
Platinum catalysts have also been employed in the synthesis of benzofuran derivatives, often promoting unique cyclization pathways. nih.govnih.gov Platinum-catalyzed intramolecular hydroalkoxylation of o-alkynylphenols is a known method for the formation of the benzofuran ring. While specific examples for the direct synthesis of this compound using platinum catalysis are less common in the literature, the general applicability of platinum-catalyzed cyclizations suggests their potential in accessing appropriately substituted intermediates.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.gov In the realm of benzofuran synthesis, microwave irradiation has been effectively employed to facilitate various reaction types, including cyclization and coupling reactions. nih.gov
While a direct microwave-assisted synthesis for this compound is not extensively detailed in the reviewed literature, the application of this technology to structurally similar compounds provides strong evidence for its potential utility. For instance, the synthesis of benzofuran-3(2H)-ones has been successfully achieved under microwave conditions. semanticscholar.org In one study, various benzoate (B1203000) substrates were cyclized to their corresponding benzofuranones in yields ranging from 43% to 58% using microwave heating. researchgate.net The synthesis of 5-methoxybenzofuran-3(2H)-one, a closely related structure, was accomplished with a 55% yield. semanticscholar.org
Furthermore, microwave irradiation has been instrumental in the Perkin rearrangement reaction to produce benzofuran-2-carboxylic acids from 3-halocoumarins. This method has been shown to dramatically reduce reaction times from hours to minutes while providing very high yields (up to 99%). nih.gov Another significant application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize 5-arylbenzofuran-2-carboxylates. researchgate.net These examples highlight the adaptability of microwave technology for the efficient synthesis of a variety of benzofuran derivatives.
| Product | Starting Materials | Reaction Type | Microwave Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzofuran-3(2H)-ones | Substituted benzoates | Intramolecular Cyclization | 150 °C, 30 min, 300 W | 43-58% | semanticscholar.orgresearchgate.net |
| Benzofuran-2-carboxylic acids | 3-Bromocoumarins | Perkin Rearrangement | 79 °C, 5 min, 300 W | ~99% | nih.gov |
| 5-Arylbenzofuran-2-carboxylates | 5-Bromobenzofuran-2-carboxylate esters and arylboronic acids | Suzuki-Miyaura Coupling | 150 °C, up to 23 min, 200 W | up to 97% | researchgate.net |
Atom Economy and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, with a focus on minimizing waste and environmental impact. Atom economy, a key metric in green chemistry, assesses the efficiency of a reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is characteristic of reactions like additions and rearrangements, while substitutions and eliminations are often less economical.
In the context of benzofuran synthesis, a variety of approaches are being explored to enhance the green credentials of the process. nih.gov One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, are particularly advantageous. These methods not only save time and resources but also reduce the amount of solvent waste generated. For example, one-pot syntheses of benzofuran derivatives have been developed by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst and an eco-friendly deep eutectic solvent. nih.gov
Synthesis from Advanced Precursors
The synthesis of this compound and its analogs can be efficiently achieved by utilizing more complex starting materials that already contain the core benzofuran structure or key functionalities.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulfate, Potassium carbonate, Acetone | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | scispace.comnih.gov |
Derivations from 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic Acid
6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid serves as a versatile precursor for the synthesis of various substituted benzofuran derivatives. researchgate.net Halogenated derivatives of 3-benzofurancarboxylic acids have been prepared from this starting material. researchgate.net The presence of the acetyl and hydroxyl groups offers multiple sites for chemical modification, allowing for the introduction of a wide range of functional groups to the benzofuran scaffold. For instance, the hydroxyl group can be methylated to introduce the desired methoxy group, and the acetyl group can be further manipulated or removed as needed. The synthesis of 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid has also been reported. researchgate.net
Formation from Substituted Salicylaldehydes
Substituted salicylaldehydes are readily available starting materials for the construction of the benzofuran ring system. A common and effective method for the synthesis of 3-alkoxycarbonyl benzofurans involves the reaction of a salicylaldehyde (B1680747) with ethyl diazoacetate. orgsyn.org This reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes acid-catalyzed dehydration and cyclization to yield the 3-ethoxycarbonyl benzofuran. orgsyn.org This method is versatile and can be applied to a range of commercially available substituted salicylaldehydes to produce a variety of benzofuran derivatives. orgsyn.org Other methods include the reaction of salicylaldehydes with nitroepoxides in the presence of a base to form benzofuran derivatives. acs.org
Role as a Precursor to Amines and Acid Chlorides
The carboxylic acid functionality of this compound allows for its conversion into other important functional groups, such as acid chlorides and amines. The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives.
For instance, the acid chloride can be readily converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. rsc.org This amide can then be reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.org This two-step process provides a reliable method for the synthesis of aminobenzofuran derivatives from the parent carboxylic acid. youtube.com
Derivatization and Structural Modification Strategies
Esterification and Amidation Reactions
The carboxylic acid functional group at the C3 position is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and bioavailability.
Synthesis of Alkyl 5-Methoxy-1-benzofuran-3-carboxylates
Esterification of 5-methoxy-1-benzofuran-3-carboxylic acid is a common strategy to mask the polar carboxylic acid group. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.com For instance, the synthesis of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been achieved by dimethylating 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with dimethyl sulfate. scispace.com This reaction not only esterifies the carboxylic acid but also methylates the hydroxyl group at the C5 position. scispace.com
The general procedure for preparing alkyl esters involves refluxing the carboxylic acid with the corresponding alcohol (e.g., methanol, ethanol) and a catalytic amount of a strong acid like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is driven to completion by using the alcohol as a solvent, thus ensuring it is present in a large excess. masterorganicchemistry.com These ester derivatives serve as crucial intermediates for further modifications. scispace.comnih.govresearchgate.net
| Compound Name | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulfate, K2CO3, acetone | scispace.com |
| Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | 5-methoxy-2-methyl-benzofuran-3-carboxylic acid | Ethanol, Potassium hydroxide | chemicalbook.com |
Preparation of Carboxylic Acid Hydrazide Derivatives
Carboxylic acid hydrazides are valuable synthetic intermediates, often used in the synthesis of various heterocyclic compounds. The preparation of 5-methoxy-1-benzofuran-3-carbohydrazide can be achieved by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. This nucleophilic acyl substitution reaction typically proceeds under reflux conditions to afford the desired hydrazide in high yields. These hydrazide derivatives are key precursors for synthesizing hydrazones, pyrazoles, and other biologically relevant molecules. researchgate.netresearchgate.netunica.it
Functionalization of the Benzofuran (B130515) Ring System
Beyond modifications at the carboxylic acid group, the benzofuran ring itself offers several positions for functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships.
Halogenation at Various Positions (e.g., C4, C6)
Halogenation of the benzofuran ring can significantly influence the electronic properties and biological activity of the resulting compounds. nih.govresearchgate.net The introduction of halogen atoms like chlorine and bromine has been reported at the C4 and C6 positions of the benzofuran nucleus. For example, the reaction of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate with chlorine gas can lead to a mixture of products, including methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate. scispace.com
Bromination can also be achieved selectively. Treatment of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate with an equimolar amount of bromine in chloroform (B151607) results in the monobromo derivative, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com Using an excess of bromine can lead to di-substituted products like methyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com
| Compound Name | Starting Material | Halogenating Agent | Position(s) of Halogenation | Reference |
|---|---|---|---|---|
| Methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Cl2 | C4, C6, methyl group | scispace.com |
| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br2 (equimolar) | C6 | scispace.com |
| Methyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br2 (excess) | C4, C6 | scispace.com |
Alkylation and Acylation of Side Chains
Further modifications can be made to alkyl substituents on the benzofuran ring. For instance, the methyl group at the C2 position can be functionalized. A common method is bromination using N-bromosuccinimide (NBS), which selectively introduces a bromine atom onto the methyl group, yielding a bromomethyl derivative. scispace.com This derivative, such as methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate, is a versatile intermediate for subsequent nucleophilic substitution reactions. scispace.com
Introduction of Aminoalkyl Groups
The introduction of aminoalkyl groups is a widely employed strategy in drug discovery to enhance pharmacological activity and improve pharmacokinetic properties. These groups can be introduced by condensing an appropriate amine with a reactive intermediate, such as the previously mentioned bromomethyl derivative. scispace.com For example, methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate can be condensed with various amines to produce a range of aminoalkyl derivatives. scispace.com These derivatives are often converted to their hydrochloride salts to improve their solubility and handling. scispace.com Another approach involves the synthesis of compounds like 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, which can be prepared from 5-methoxy-1-benzofuran-3-acetic acid. dea.govresearchgate.net
Hybrid Molecule Construction
Hybrid molecule construction is a rational drug design strategy that combines two or more different pharmacophores to create a single molecule with potentially enhanced or synergistic activities. This approach has been applied to this compound and its derivatives to generate novel chemical entities.
The fusion of the benzofuran nucleus with a quinoline (B57606) moiety represents a significant area of synthetic exploration. Quinoline derivatives are known for a wide spectrum of biological activities, making them attractive partners for creating hybrid molecules. researchgate.net A facile one-pot, three-step reaction has been developed for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which can be adapted for methoxy-substituted benzofurans. scielo.br
A notable example is the synthesis of 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid. beilstein-journals.org The general synthetic strategy involves the reaction of a substituted 2-chloromethylquinoline-3-carboxylate with a substituted salicylaldehyde (B1680747). This process proceeds through an initial Williamson ether synthesis, followed by ester hydrolysis and an intramolecular cyclization to form the benzofuran ring fused to the quinoline core. scielo.brbeilstein-journals.org
The synthesis of a related compound, 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, was achieved by reacting ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with 2-hydroxy-5-methoxybenzaldehyde. beilstein-journals.org The reaction is typically carried out in the presence of an inorganic base like potassium carbonate in a suitable solvent such as acetonitrile. Subsequent hydrolysis of the ester group with ethanolic potassium hydroxide, followed by acidification, yields the final hybrid molecule. beilstein-journals.org
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR)
The aromatic region is expected to show signals for the protons at positions 4, 6, and 7 of the benzofuran (B130515) ring. The proton at C2, adjacent to the oxygen atom and the carboxylic acid-bearing carbon, would likely appear as a singlet. The methoxy (B1213986) group protons would resonate as a sharp singlet, typically in the range of 3.8-3.9 ppm. dea.gov The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. For instance, the carboxylic acid proton in 7-methoxy-benzofuran-2-carboxylic acid resonates as a singlet at 13.53 ppm. jetir.org
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methoxy-1-benzofuran-3-carboxylic acid
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| H2 | ~8.0 - 8.5 | Singlet |
| H4 | ~7.4 - 7.6 | Doublet |
| H6 | ~6.9 - 7.1 | Doublet of Doublets |
| H7 | ~7.3 - 7.5 | Doublet |
| OCH₃ | ~3.8 - 3.9 | Singlet |
Note: The predicted values are based on general principles and data from analogous compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. Based on data from related benzofuran structures, the approximate chemical shifts for the carbons in this compound can be predicted. dea.gov The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the 165-180 ppm range. The carbons of the aromatic ring and the furan (B31954) ring will resonate in the 100-160 ppm region, with the carbon attached to the methoxy group (C5) and the oxygen-bearing carbons (C2 and C7a) appearing at lower fields. The methoxy carbon will produce a signal around 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
|---|---|
| C2 | ~145 - 150 |
| C3 | ~110 - 115 |
| C3a | ~120 - 125 |
| C4 | ~115 - 120 |
| C5 | ~155 - 160 |
| C6 | ~105 - 110 |
| C7 | ~125 - 130 |
| C7a | ~150 - 155 |
| COOH | ~165 - 175 |
Note: The predicted values are based on general principles and data from analogous compounds.
Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure. dea.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. For instance, it would correlate the H2 signal with the C2 signal, and the aromatic proton signals with their corresponding aromatic carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing connectivity across quaternary carbons and functional groups. Key expected correlations would include the H2 proton showing a correlation to the C3, C3a, and the carboxylic acid carbonyl carbon. The methoxy protons would show a correlation to C5.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For a planar molecule like the benzofuran ring, NOESY can confirm the proximity of adjacent protons, such as H6 and H7, and H4 with the methoxy protons on C5.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carboxylic acid and the substituted benzofuran ring. Due to strong intermolecular hydrogen bonding, carboxylic acids typically show a very broad O-H stretching band over a wide range, from approximately 3500 to 2500 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations from the aromatic ring and the methoxy group are expected to appear as narrow peaks on top of this broad O-H band. spectroscopyonline.com
A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a key diagnostic feature, generally appearing in the region of 1710-1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. spectroscopyonline.com For comparison, an isomer, 7-methoxy-benzofuran-2-carboxylic acid, exhibits its C=O stretching frequency at 1690 cm⁻¹. jetir.org The C-O stretching vibration of the carboxylic acid is expected between 1320 and 1210 cm⁻¹, while the out-of-plane O-H wag is typically found as a broad peak between 960 and 900 cm⁻¹. spectroscopyonline.com Vibrations associated with the benzofuran ring, including C=C stretching and C-H bending, will also be present in the fingerprint region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3500 - 2500 | Broad, Strong |
| Aromatic/Furan | C-H stretch | 3100 - 3000 | Medium |
| Methoxy | C-H stretch | 2950 - 2850 | Medium |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong, Sharp |
| Aromatic/Furan | C=C stretch | 1600 - 1450 | Medium |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |
Note: The expected wavenumber ranges are based on general spectroscopic principles and data from analogous compounds. jetir.orgspectroscopyonline.com
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often give strong Raman signals.
For this compound, the aromatic C=C stretching vibrations are expected to produce strong bands in the Raman spectrum, typically in the 1600-1550 cm⁻¹ region. The carbonyl (C=O) stretch, while strong in the IR, is generally weaker in the Raman spectrum. The symmetric stretching of the furan ring and the breathing modes of the benzene (B151609) ring would also be expected to be Raman active. While specific experimental FT-Raman data for this compound is not available in the provided sources, studies on related heterocyclic compounds utilize FT-Raman in conjunction with theoretical calculations to fully assign the vibrational modes.
Table 4: Predicted FT-Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic/Furan | C-H stretch | 3100 - 3000 | Medium |
| Aromatic/Furan | Ring breathing/stretching | 1600 - 1550 | Strong |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Weak-Medium |
Note: The predicted values are based on general principles of Raman spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound. The fragmentation patterns observed are characteristic of the benzofuran core and the carboxylic acid functional group.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suitable for analyzing polar molecules like carboxylic acids. In negative ion mode, the compound is readily detected as the deprotonated molecule, [M-H]⁻. The high-resolution mass spectrum of a related compound, 5-methoxy-2-benzofuran-1(3H)-one, confirmed its molecular formula through the detection of the [M+H]⁺ ion. nih.gov For carboxylic acids, ESI-MS/MS experiments can induce fragmentation, often involving the loss of water or carbon dioxide from the precursor ion. cam.ac.uk Benzofuran derivatives, in general, are amenable to analysis by ESI-MS, which helps in confirming their molecular structure. researchgate.netnih.gov
Predicted ESI-MS adducts for a related isomer, 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid, provide expected mass-to-charge ratios that are crucial for identification.
Table 1: Predicted ESI-MS Adducts and m/z for C₁₁H₁₀O₄ Isomers
| Adduct Type | Predicted m/z |
|---|---|
| [M-H]⁻ | 205.05062 |
| [M+H]⁺ | 207.06518 |
| [M+Na]⁺ | 229.04712 |
| [M+K]⁺ | 245.02106 |
Data derived from predicted values for a structural isomer. uni.lu
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful tool for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase volatility and thermal stability. yorku.ca Studies on related benzofuran designer drugs, such as 6-APB and its isomers, have successfully used GC-MS for identification and differentiation following derivatization. researchgate.net The mass spectra obtained from GC/MS provide distinct fragmentation patterns based on the electron ionization (EI) process, which can be used to identify the compound and its metabolites. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The benzofuran ring system constitutes the primary chromophore in this compound. Research on various benzofuran derivatives shows characteristic absorption bands in the UV region. For instance, a study on novel benzofuran derivatives reported UV-Vis absorption spectra calculated using theoretical methods, which showed good agreement with experimental data. semanticscholar.org Another study presented the absorption spectra for a series of blue fluorescent benzofuran derivatives in cyclohexane, highlighting the influence of substituents on the electronic properties of the benzofuran core. researchgate.net
X-ray Diffraction Studies
X-ray diffraction provides definitive information about the three-dimensional structure of a compound in its crystalline form, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Structural Elucidation
Table 2: Crystallographic Data for the Related Compound 2-(5-methoxy-1-benzofuran-3-yl)acetic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8096 (3) |
| b (Å) | 13.2034 (5) |
| c (Å) | 12.5738 (6) |
| β (°) | 97.641 (3) |
| Volume (ų) | 955.93 (8) |
| Z | 4 |
Data from the crystallographic study of a structural isomer. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The analysis of crystal structures reveals how molecules are arranged in the solid state, which is governed by intermolecular forces. For carboxylic acids, hydrogen bonding is a dominant interaction. In the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, molecules are linked by O—H⋯O hydrogen bonds between the carboxylic acid groups of two centrosymmetrically related molecules, forming classic eight-membered ring synthons, or dimers. nih.gov This type of dimeric structure is a common and highly stable motif for carboxylic acids in the solid state. mdpi.com The study also identified C—H⋯O interactions that further assemble the dimeric units into supramolecular layers. nih.gov Similar hydrogen bonding patterns are observed in other related heterocyclic carboxylic acids, significantly influencing their crystal packing. mdpi.com
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for understanding the interactions between a ligand, such as 5-Methoxy-1-benzofuran-3-carboxylic acid, and its target protein at the molecular level. researchgate.net For benzofuran (B130515) derivatives, docking studies have been employed to elucidate potential mechanisms of action against various biological targets, including enzymes and proteins implicated in cancer and infectious diseases. researchgate.net The process typically involves preparing the 3D structures of both the ligand and the target protein, defining a binding site (or "grid box"), and then using a scoring function to rank the possible binding poses based on their predicted binding affinity, often expressed as a binding energy in kcal/mol. jbcpm.com
Molecular docking simulations predict the specific types of non-covalent interactions that stabilize the ligand-protein complex. For benzofuran derivatives, these interactions are critical for their biological function. Studies on related structures have shown that the methoxy (B1213986) group on the benzofuran ring can be a key participant in these interactions. For instance, the oxygen atom of a methoxy group on a benzofuran scaffold has been predicted to form hydrogen bonds with amino acid residues like Serine in the active site of an enzyme. researchgate.net
Beyond hydrogen bonding, other significant interactions are commonly observed:
Hydrophobic Interactions: The bicyclic benzofuran ring system itself is largely hydrophobic and often predicted to bind within hydrophobic pockets of target proteins, interacting with nonpolar amino acid residues such as Phenylalanine, Valine, Leucine, and Methionine. researchgate.net
π-π Stacking/Conjugate Interactions: The aromatic nature of the benzofuran ring allows for favorable π-π stacking interactions with aromatic amino acid residues like Phenylalanine and Tryptophan. researchgate.net
The carboxylic acid moiety of this compound is also a strong hydrogen bond donor and acceptor, and it is expected to form critical hydrogen bonds with polar or charged residues in a target's active site.
| Structural Moiety of Benzofuran Ligand | Predicted Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Methoxy Group (-OCH₃) | Hydrogen Bond (Acceptor) | Serine, Threonine |
| Benzofuran Ring System | Hydrophobic Interactions | Leucine, Valine, Phenylalanine, Methionine |
| Benzofuran Ring System | π-π Stacking | Phenylalanine, Tryptophan, Tyrosine |
| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor) | Arginine, Lysine, Aspartate, Glutamate, Serine |
A primary application of molecular docking is the identification of potential binding sites on macromolecular targets. For the benzofuran class of compounds, docking studies have explored a range of protein targets to rationalize their observed biological activities. These computational analyses help to visualize how the ligand fits into the active site or allosteric sites of a protein.
For example, various benzofuran derivatives have been computationally docked against several protein targets to explore their potential as therapeutic agents:
Anticancer Targets: Docking studies have evaluated benzofurans against targets like Aurora A kinase and Dictyostelium myosin, which are biomarkers for cancer. The analysis of these docking poses helps in understanding the structural requirements for potent inhibition.
Antimicrobial Targets: In the search for new antituberculosis agents, benzofuran derivatives have been docked against Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for the synthesis of the mycobacterial cell wall. researchgate.net
Enzyme Inhibition: Aromatase, an enzyme involved in estrogen biosynthesis and a target in breast cancer therapy, has been another subject of docking studies with benzofuran-containing hybrids. researchgate.net These studies revealed that the benzofuran ring often binds through hydrophobic interactions with residues such as Phe134, Val370, and Leu372. researchgate.net
These investigations demonstrate that the benzofuran scaffold is versatile and can be accommodated by a variety of binding sites, depending on its substitution pattern.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in potency, researchers can develop models that predict the activity of new compounds.
Before synthesis and biological testing, the potential activity of a compound can be estimated using computational tools. These in silico methods analyze a molecule's structure to predict its likely biological effects and drug-like properties. For benzofuran derivatives, several computational approaches are utilized:
Prediction of Activity Spectra for Substances (PASS): This software predicts a wide range of biological activities (e.g., enzyme inhibition, receptor agonism/antagonism) based on the structural formula of a compound. researchgate.net
Drug-Likeness Prediction: The "Lipinski's rule of five" is a commonly used filter to assess the potential for a compound to be an orally active drug in humans. researchgate.netbiotechnologia-journal.org It evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to have good bioavailability. biotechnologia-journal.org
ADMET Prediction: Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify potential liabilities early in the drug discovery process. biotechnologia-journal.org
| Computational Method | Predicted Property | Relevance for this compound |
|---|---|---|
| PASS (Prediction of Activity Spectra) | Potential biological activities (e.g., antimicrobial, anticancer) | Guides the selection of appropriate biological assays for experimental validation. |
| Lipinski's Rule of Five | Drug-likeness and potential for oral bioavailability | Assesses the compound's potential as a lead for drug development. |
| ADMET Modeling | Pharmacokinetic and toxicity profiles | Predicts potential issues with metabolism, toxicity, or excretion. |
SAR studies on the benzofuran scaffold have revealed that the type and position of substituents significantly modulate the biological activity profile. nih.gov
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) into the benzofuran ring system has been shown to enhance antimicrobial and antifungal activity. mdpi.com Specifically, derivatives with halogens on the aromatic ring demonstrated antifungal properties, while those with di-halogenated acetyl groups were active against Gram-positive cocci. mdpi.com The presence of bromine on a methyl or acetyl group attached to the benzofuran core has also been found to increase cytotoxic activity against cancer cells. researchgate.net
Methoxy Group: The methoxy substituent is a critical determinant of activity. Its ability to act as a hydrogen bond acceptor can be crucial for binding to a biological target. researchgate.net In some molecular frameworks, the absence of a methoxy group has been found to be detrimental to cytotoxic activity. nih.gov Furthermore, a methoxyphenol moiety on related structures was shown to be important for the inhibition of protein aggregation. nih.gov
Substituents at Position 2: The C-2 position of the benzofuran ring is often a key site for modification. Preliminary SAR studies suggest that an ester group at this position is important for cytotoxic activity. nih.gov Conversely, substituting a hydrogen atom at the C-2 position with a methyl group has been reported to decrease antimicrobial activity in certain derivatives. researchgate.net
These findings highlight the chemical tractability of the benzofuran nucleus, where targeted modifications can be made to optimize a desired biological effect.
Dimer and Aggregation State Studies
The behavior of molecules in the solid state and in solution, including their tendency to form dimers or larger aggregates, is crucial for their physical properties and biological interactions. For this compound, the carboxylic acid functional group is expected to play a dominant role in its intermolecular interactions.
Studies on analogous molecules containing carboxylic acid groups, such as 5-methoxy-1H-indole-2-carboxylic acid, have shown that these compounds often form cyclic dimers in the crystalline state. mdpi.com This dimerization occurs through strong, double hydrogen bonds between the O-H of one carboxylic acid group and the C=O of a neighboring molecule, creating a stable, centrosymmetric arrangement. mdpi.com It is highly probable that this compound behaves similarly, forming such dimers in the solid state.
Biological Activity Investigations: in Vitro and Mechanistic Studies
Antimicrobial Activity
The potential of 5-Methoxy-1-benzofuran-3-carboxylic acid to inhibit the growth of various microorganisms is a key area of interest. However, detailed studies quantifying its efficacy against specific bacterial, fungal, and mycobacterial strains are not extensively documented.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
There is currently no specific data available in the reviewed scientific literature detailing the in vitro antibacterial efficacy of this compound against specific Gram-positive and Gram-negative bacterial strains. While studies have been conducted on derivatives, such as methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, the activity of the parent carboxylic acid has not been reported.
Antifungal Efficacy Against Yeast and Fungal Species
Similarly, specific research outlining the antifungal activity of this compound against various yeast and fungal species is not available in the current body of scientific literature. Investigations into related compounds have been performed, but these findings cannot be directly attributed to the title compound.
Antimycobacterial Activity
The potential antimycobacterial properties of this compound have not been specifically reported. Research into other benzofuran (B130515) derivatives, including benzofuran-isatin hybrids, has shown promise against Mycobacterium tuberculosis, but direct evidence for the specified compound is lacking. nih.gov
Inhibition of Microbial Enzymes (e.g., Chorismate Mutase, mPTPB)
The ability of this compound to inhibit key microbial enzymes such as chorismate mutase and Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) has not been documented. While benzofuran-based scaffolds have been investigated as potential inhibitors for enzymes like mPTPB, specific inhibitory activity and mechanistic studies for this compound are not available. nih.govnih.gov
Anticancer Activity
The evaluation of benzofuran derivatives as potential anticancer agents is an active field of research. However, specific cytotoxic data for this compound against a range of cancer cell lines is not well-established.
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., K562, MOLT-4, HeLa, PC3, SW620, Caki 1)
There is no specific information available from the reviewed scientific literature on the in vitro cytotoxicity of this compound against the human cancer cell lines K562 (chronic myelogenous leukemia), MOLT-4 (T-cell acute lymphoblastic leukemia), HeLa (cervical cancer), PC3 (prostate cancer), SW620 (colorectal adenocarcinoma), and Caki 1 (renal cell carcinoma). Studies on related halogenated derivatives of other benzofuran carboxylic acids have demonstrated cytotoxicity against some of these cell lines, but this data is not directly applicable to this compound. nih.govnih.govresearchgate.net
Based on a comprehensive review of the available scientific literature, detailed biological activity investigations for the specific chemical compound This compound are not extensively documented in the provided search results. While the broader class of benzofuran derivatives has been a subject of significant research for its potential therapeutic properties, specific experimental data for this particular molecule in the requested areas of biological activity is not available.
Therefore, it is not possible to provide a thorough and scientifically accurate article on "this compound" that strictly adheres to the requested outline, which includes:
Induction of Apoptosis in Cancer Cells
Modulation of Reactive Oxygen Species (ROS) Generation
Anti-Proliferative Mechanisms
Identification of Molecular Targets (e.g., Tubulin)
Anti-inflammatory Activity (including Inhibition of Nitric Oxide Production)
Antioxidant Activity
Scientific articles often focus on derivatives or analogues, and the specific findings for those compounds cannot be attributed to this compound without direct experimental evidence. Constructing the article as requested would require detailed research findings and data tables that are not present in the available search results for this specific compound.
Antiviral Activity (e.g., Anti-HIV Activity in Pseudovirus Models)
Pseudovirus models, particularly those based on the Human Immunodeficiency Virus (HIV), are valuable tools for screening potential antiviral agents in a safe and controlled laboratory setting. nih.govnih.gov These assays measure the ability of a compound to inhibit the entry of the virus into host cells. Despite the investigation of various heterocyclic compounds for anti-HIV activity, a review of the available scientific literature did not yield specific studies evaluating this compound or its close derivatives for anti-HIV activity using pseudovirus models.
Neuroprotective Activity (focused on mechanisms like MAO-B inhibition)
Neuroprotection involves preventing the degeneration and death of neurons in response to injury or disease, such as in Parkinson's disease. nih.gov One key therapeutic target for neurodegenerative disorders is monoamine oxidase-B (MAO-B), an enzyme whose inhibition can prevent the breakdown of neurotransmitters like dopamine (B1211576) and reduce the production of neurotoxic reactive oxygen species. nih.govdrugbank.com
While various compounds are studied for their MAO-B inhibitory effects, specific data on the MAO-B inhibition activity of this compound was not found in the reviewed literature. However, related benzofuran-2-carboxamide (B1298429) derivatives have been shown to possess neuroprotective properties through other mechanisms, such as protecting primary cultured rat cortical neurons from NMDA-induced excitotoxic damage. researchgate.net
Advanced Applications in Chemical Research
Utilization as Synthetic Building Blocks
5-Methoxy-1-benzofuran-3-carboxylic acid and its close analogues serve as pivotal building blocks in organic synthesis, enabling the construction of more elaborate molecular architectures. The inherent reactivity of the carboxylic acid group and the potential for electrophilic substitution on the benzofuran (B130515) ring system allow for a wide range of chemical transformations.
Precursors for Complex Heterocyclic Compounds
The benzofuran scaffold is frequently used as a starting point for the synthesis of complex, multi-ring heterocyclic systems. rsc.orgrsc.org The carboxylic acid functionality at the 3-position is particularly useful as it can be converted into various other functional groups or used to direct further reactions. For instance, research has demonstrated the synthesis of novel hybrid molecules that combine the benzofuran core with other biologically important heterocycles like quinoline (B57606). researchgate.netnih.gov
In these synthetic pathways, a benzofuran precursor is used to construct fused systems such as 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. researchgate.netnih.gov This strategy involves building the quinoline ring onto the benzofuran moiety, showcasing the role of the benzofuran as a foundational element for creating diverse and complex chemical entities with potential pharmacological applications. researchgate.net Similarly, other benzofuran derivatives have been used to synthesize tri-heterocyclic compounds containing benzofuran, benzothiazole, and azetidinone rings. researchgate.net
| Benzofuran Precursor Class | Resulting Complex Heterocycle | Significance | Reference |
|---|---|---|---|
| Benzofuran-2-yl derivatives | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acids | Combines two biologically active scaffolds to create new molecular entities for pharmacological screening. | researchgate.netnih.gov |
| 2-Acetyl benzofuran | Azetidinone-benzothiazole-benzofuran hybrids | Creation of multi-component heterocyclic systems for antimicrobial evaluation. | researchgate.net |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives | Aminoalkyl derivatives | Synthesis of new compounds with potential antimicrobial activity. | scispace.com |
Role in Natural Product Synthesis (e.g., Thebaine and Codeine Precursors)
The structural motifs found in benzofuran carboxylic acids are valuable in the total synthesis of complex natural products. A significant example is the use of a closely related analogue, a 7-methoxybenzofuran-3-carboxylic acid ester, in the total syntheses of the morphine alkaloids (+/-)-morphine, codeine, and thebaine. In this sophisticated synthetic strategy, the benzofuran derivative serves as the cornerstone for constructing the intricate phenanthrofuran system of the alkaloids. The key step involves a highly stereocontrolled intramolecular 4+2 cycloaddition of a diene that is tethered to the benzofuran core. This elegant approach demonstrates the utility of the benzofuran scaffold in providing the correct stereochemical and structural framework necessary to build the complex, pentacyclic structure of these pharmacologically important natural products.
Scaffold for Lead Compound Development in Drug Discovery
The benzofuran ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. rsc.orgrsc.orgnih.gov this compound, in particular, represents an excellent starting point for the development of lead compounds in drug discovery programs. nih.govacs.org The scaffold's value lies in its combination of a rigid bicyclic core, which properly orients substituents in three-dimensional space, and functional handles (the carboxylic acid and methoxy (B1213986) group) that allow for systematic structural modifications.
Derivatives of the benzofuran scaffold have been shown to exhibit a vast array of pharmacological activities, making them attractive for targeting various diseases. nih.govrsc.org The carboxylic acid group can be converted to amides, esters, or other bioisosteres to modulate properties like cell permeability and target binding. The methoxy group's position and electronic influence can also be critical for activity. This versatility allows for the creation of large chemical libraries around the 5-methoxy-benzofuran core, which can then be screened for activity against different biological targets.
| Biological Activity | Description | Reference |
|---|---|---|
| Anticancer | Benzofuran derivatives have shown cytotoxic activity against various cancer cell lines. | rsc.orgresearchgate.net |
| Antimicrobial | Activity has been reported against both bacteria (Gram-positive and Gram-negative) and fungi. | scispace.comnih.gov |
| Antiviral | Some benzofuran compounds have demonstrated potential as antiviral agents. | rsc.orgrsc.org |
| Anti-inflammatory | The scaffold is present in compounds with anti-inflammatory properties. | scispace.com |
| Anti-oxidative | Benzofuran derivatives have been investigated for their antioxidant capabilities. | rsc.orgrsc.org |
Development of Chemical Probes and Reagents
While specific applications of this compound as a chemical probe (e.g., fluorescent or affinity-based probes) are not extensively documented, its structure is well-suited for such development. The carboxylic acid group provides a convenient point for conjugation to reporter molecules like fluorophores, biotin, or photoaffinity labels. The benzofuran core itself possesses intrinsic fluorescence that could potentially be modulated upon binding to a biological target.
More broadly, this compound and its derivatives serve as valuable chemical reagents and intermediates for further synthesis. researchgate.netscispace.com For example, a related compound, 5-methoxybenzofuran-3-yl-acetic acid, is converted to its acid chloride to act as a reactive intermediate for the synthesis of various amides. dea.gov This demonstrates the role of the carboxyl functionality in activating the molecule for subsequent reactions, a fundamental principle in using such compounds as reagents in multi-step synthetic sequences. The development of novel synthetic methods often relies on such versatile building blocks to efficiently construct target molecules. researchgate.net
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
While classical methods for synthesizing benzofuran-3-carboxylic acids exist, future research will likely focus on developing more efficient, environmentally friendly, and scalable synthetic pathways. Traditional syntheses can sometimes require harsh conditions or multiple steps. scispace.com Modern synthetic chemistry offers several avenues for improvement.
Future synthetic strategies could include:
Catalytic Strategies: Exploring novel catalytic systems, such as those mediated by palladium, to construct the benzofuran (B130515) ring with greater efficiency and under milder conditions. rsc.org
Visible-Light-Mediated Catalysis: Utilizing visible light to promote reactions, which offers a greener alternative to traditional heating and can enable unique chemical transformations. nih.gov
Flow Chemistry: Employing continuous flow reactors can enhance reaction efficiency, scalability, and safety, ensuring consistent product quality. evitachem.com
One-Pot Reactions: Designing multi-component, one-pot reactions can significantly reduce waste, time, and resources by minimizing intermediate purification steps. nih.gov
These advanced methods could provide more direct and sustainable access to 5-Methoxy-1-benzofuran-3-carboxylic acid and its analogs, facilitating broader exploration of their properties.
In-depth Mechanistic Investigations of Biological Activities
Derivatives of the closely related methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have shown antimicrobial and antifungal activities. scispace.comresearchgate.netnih.gov Furthermore, other benzofuran derivatives have exhibited potent anticancer properties. researchgate.netnih.gov However, for this compound itself, the precise molecular mechanisms underlying its potential biological effects remain largely unexplored.
Future investigations should focus on:
Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that the compound interacts with. For instance, the structurally similar 5-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid has shown inhibitory activity against Pim-1 and Pim-2 enzymes, which are involved in cell proliferation, suggesting a potential avenue for cancer research. evitachem.com
Pathway Analysis: Elucidating how the compound modulates specific signaling pathways to exert its biological effects, such as inducing apoptosis in cancer cells or inhibiting microbial growth.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule and assessing the impact on biological activity to understand which functional groups are critical for its function. nih.gov
A thorough understanding of the mechanism of action is crucial for optimizing the compound's therapeutic potential and guiding the design of more potent and selective derivatives.
Exploration of New Derivatization Strategies
Derivatization is a key strategy for enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. Research on related benzofurans has demonstrated that the introduction of halogen atoms or aminoalkyl groups can significantly influence biological activity. scispace.comnih.gov
Future derivatization efforts for this compound should explore:
Hybrid Molecules: Combining the benzofuran scaffold with other pharmacologically active moieties (e.g., triazoles, imidazoles) to create hybrid compounds with potentially synergistic or novel activities. nih.govnih.govniscair.res.in
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres to improve metabolic stability, reduce toxicity, or enhance target binding.
Amide and Ester Libraries: Synthesizing a diverse library of amides and esters from the carboxylic acid group to explore new interactions with biological targets and modulate properties like cell permeability. The conversion of the carboxylic acid to an acid chloride is a common first step for creating such derivatives. researchgate.netdea.gov
A systematic exploration of these strategies will generate a library of novel compounds, increasing the probability of identifying candidates with superior therapeutic profiles.
| Derivatization Strategy | Potential Outcome |
| Halogenation | Increased cytotoxicity and binding affinity. nih.gov |
| Amide/Ester Formation | Modulation of pharmacokinetic properties and target interactions. |
| Hybridization with Heterocycles | Creation of novel compounds with synergistic or new biological activities. niscair.res.in |
Advanced Computational Modeling for Activity Prediction
Computational chemistry provides powerful tools for accelerating the drug discovery process by predicting the properties and activities of molecules before their synthesis. For related benzofuran structures, methods like Density Functional Theory (DFT) have been used to analyze molecular properties, and molecular docking has been employed to predict binding interactions with protein targets like Pim-1 kinase. researchgate.netjetir.org
Future computational work on this compound should involve:
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of derivatives with their biological activities to predict the potency of new designs.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to a biological target to assess the stability of the interaction.
Pharmacophore Modeling: Identifying the key three-dimensional arrangement of chemical features necessary for biological activity, which can then be used to screen virtual libraries for new hits.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics.
Integrating these computational approaches can significantly streamline the design-synthesis-testing cycle, making the search for new drug candidates more efficient and cost-effective.
Integration with High-Throughput Screening for New Therapeutic Leads
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds against specific biological targets to identify "hits" with desired activity. researchgate.netewadirect.com While HTS has not been specifically reported for this compound, it represents a critical future direction for discovering new therapeutic applications.
The integration of this compound and its derivatives with HTS could involve:
Assay Development: Designing and validating robust biochemical or cell-based assays relevant to diseases of interest (e.g., cancer, infectious diseases).
Library Screening: Screening a focused library of this compound derivatives to identify compounds that modulate the activity of a specific target. nih.gov
Hit-to-Lead Optimization: Utilizing the results from HTS to guide the chemical optimization of the most promising hits, improving their potency and selectivity. researchgate.net
HTS campaigns, especially when combined with advanced computational modeling and diverse derivatization strategies, can dramatically accelerate the process of identifying novel lead compounds derived from the this compound scaffold for a wide range of therapeutic targets. drugtargetreview.com
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for structural identification of 5-Methoxy-1-benzofuran-3-carboxylic acid?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for determining the substitution pattern of the benzofuran ring and methoxy/carboxylic acid groups. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O) and carboxylic acid (O-H) functionalities. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₀H₈O₄, MW 192.173) . X-ray crystallography, as demonstrated for structurally similar benzofuran derivatives, provides definitive bond lengths and angles .
Q. How can synthetic routes to this compound be optimized for high yield?
- Answer : Palladium-catalyzed cyclization of 4-methoxybenzoic acid derivatives (e.g., using dibromomethane and potassium bicarbonate) offers a pathway, though yields may vary (e.g., 33% reported for a related phthalide synthesis) . Alkylation reactions, as seen in benzofuran-2-carboxylic acid derivatives, can introduce substituents while preserving the carboxylic acid group . Purification via silica gel chromatography (hexane:ethyl acetate gradients) is recommended .
Q. What analytical techniques are recommended for assessing purity and stability?
- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., >98% purity at 215 nm) is standard . Thermal gravimetric analysis (TGA) monitors decomposition (e.g., melting points ~113–114°C for similar compounds) . Stability under storage conditions (e.g., 2–8°C in inert atmospheres) should be validated via repeated NMR and MS analyses .
Q. How can biological activity (e.g., antioxidant or anti-inflammatory potential) be assessed?
- Answer : In vitro assays include:
- Antioxidant : DPPH radical scavenging or FRAP assays, comparing activity to reference compounds (e.g., ascorbic acid) .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α production in macrophage cell lines .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., selective vs. non-selective toxicity profiles) .
Advanced Research Questions
Q. How do substituent variations on the benzofuran core influence bioactivity?
- Answer : Substituents like halogens (e.g., bromine at position 5) or alkyl groups (e.g., methyl at position 3) alter electronic and steric properties, impacting receptor binding. For example, 5-bromo derivatives show enhanced cytotoxicity, while methoxy groups improve solubility and metabolic stability . Computational modeling (e.g., DFT or molecular docking) can predict substituent effects on activity .
Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives?
- Answer : Discrepancies may arise from impurities (e.g., residual palladium in synthesized compounds) or assay variability. Mitigation includes:
- Rigorous purity validation (HPLC, elemental analysis) .
- Standardized bioassay protocols (e.g., fixed cell lines, controlled incubation times) .
- Comparative studies using structurally analogous compounds (e.g., 5-methoxy vs. 5-hydroxy derivatives) .
Q. How can supramolecular interactions (e.g., hydrogen bonding) be exploited for crystal engineering?
- Answer : The carboxylic acid group participates in C–H⋯O hydrogen bonds, forming layered structures (observed in XRD studies of related phthalides) . Co-crystallization with amines or pyridines can modulate packing efficiency and solubility .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Answer : Scaling Pd-catalyzed reactions risks side reactions (e.g., over-alkylation or dimerization). Solutions include:
- Optimizing catalyst loading (e.g., 0.1–1 mol% Pd(OAc)₂) .
- Using flow chemistry for controlled reaction conditions .
- In-line monitoring (e.g., FTIR) to detect intermediates and adjust parameters .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw or Gaussian) to resolve ambiguities in NMR/IR assignments .
- Safety Protocols : Handle reactive intermediates (e.g., brominated derivatives) in fume hoods with appropriate PPE .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
